molecular formula C21H19N3O3S B2878968 1-methyl-N-(4-methylphenyl)-6-oxo-2-phenacylsulfanylpyrimidine-5-carboxamide CAS No. 891106-64-2

1-methyl-N-(4-methylphenyl)-6-oxo-2-phenacylsulfanylpyrimidine-5-carboxamide

Cat. No.: B2878968
CAS No.: 891106-64-2
M. Wt: 393.46
InChI Key: FOPGZOYYUMTBRN-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties like its acidity or basicity .

Scientific Research Applications

Inhibitors of NF-kappaB and AP-1 Gene Expression

  • Researchers have studied similar pyrimidine derivatives for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, which are crucial in inflammation and cancer. These studies focused on optimizing the compound's structure to improve oral bioavailability and to explore cell-based activity. Key modifications at various positions of the pyrimidine ring were investigated to determine their impact on activity (Palanki et al., 2000).

Antimicrobial Activity

  • Another study synthesized novel derivatives of a similar compound and evaluated their antimicrobial activity. The derivatives were more active than reference drugs against certain bacterial strains and fungi, indicating potential applications in treating microbial infections (Kolisnyk et al., 2015).

Development of New Heterocyclic Compounds

  • Various studies have focused on synthesizing new heterocyclic derivatives based on the pyrimidine scaffold. These compounds have potential applications in developing new therapeutic agents. The structural characterization and synthesis methodologies are a crucial part of this research (Abdalha et al., 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound .

Future Directions

This involves predicting future research directions based on the current understanding of the compound. It could include potential applications or further studies to understand the compound better .

Properties

IUPAC Name

1-methyl-N-(4-methylphenyl)-6-oxo-2-phenacylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14-8-10-16(11-9-14)23-19(26)17-12-22-21(24(2)20(17)27)28-13-18(25)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPGZOYYUMTBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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